molecular formula C18H24N2O3S B5826534 2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B5826534
M. Wt: 348.5 g/mol
InChI Key: VUNDUCCMWIKHDF-UHFFFAOYSA-N
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Description

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by the presence of an amino group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-hydroxy-3,5-di(propan-2-yl)benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting amine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfonic acid derivative.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential as an anti-inflammatory agent.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide compound with similar enzyme inhibitory properties.

    4-hydroxybenzenesulfonamide: Shares the hydroxy and sulfonamide groups but lacks the di(propan-2-yl) substitution.

    2-amino-4-hydroxybenzenesulfonamide: Similar structure but with different substitution patterns.

Uniqueness

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide is unique due to the presence of the di(propan-2-yl) groups, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in enzymes.

Properties

IUPAC Name

2-amino-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-11(2)14-9-13(10-15(12(3)4)18(14)21)20-24(22,23)17-8-6-5-7-16(17)19/h5-12,20-21H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNDUCCMWIKHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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